1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a complex organic compound that features an indole core, a methoxyphenyl group, and an oxirane ringThe indole nucleus is known for its presence in many bioactive molecules, contributing to the compound’s potential biological activities .
Preparation Methods
The synthesis of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxirane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, often using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
Scientific Research Applications
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:
1H-indol-3-yl[3-(4-hydroxyphenyl)oxiran-2-yl]methanone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1H-indol-3-yl[3-(4-chlorophenyl)oxiran-2-yl]methanone: The presence of a chlorine atom can enhance the compound’s electrophilicity and alter its interaction with biological targets.
1H-indol-3-yl[3-(4-nitrophenyl)oxiran-2-yl]methanone: The nitro group can introduce additional reactivity, making the compound useful in specific synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMVEPJDUNOSJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402916 |
Source
|
Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15849-58-8 |
Source
|
Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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